(5-Bromo-2-fluoro-3-methylphenyl)(thiomorpholino)methanone
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Overview
Description
(5-Bromo-2-fluoro-3-methylphenyl)(thiomorpholino)methanone is an organic compound with the molecular formula C12H13BrFNOS It is characterized by the presence of a bromine, fluorine, and methyl group on a phenyl ring, along with a thiomorpholine moiety attached to a methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-fluoro-3-methylphenyl)(thiomorpholino)methanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromo-2-fluoro-3-methylbenzene and thiomorpholine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to deprotonate the thiomorpholine, followed by the addition of the brominated fluoro-methylbenzene.
Solvents: Common solvents used in the reaction include dimethylformamide (DMF) or tetrahydrofuran (THF).
Temperature: The reaction is typically conducted at elevated temperatures, ranging from 60°C to 100°C, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-2-fluoro-3-methylphenyl)(thiomorpholino)methanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the thiomorpholine moiety.
Hydrolysis: The methanone group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the thiomorpholine moiety.
Scientific Research Applications
(5-Bromo-2-fluoro-3-methylphenyl)(thiomorpholino)methanone has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5-Bromo-2-fluoro-3-methylphenyl)(thiomorpholino)methanone involves its interaction with specific molecular targets. The bromine and fluorine atoms on the phenyl ring can form strong interactions with biological molecules, while the thiomorpholine moiety can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- (5-Bromo-2-fluoro-3-methoxyphenyl)(thiomorpholino)methanone
- (5-Bromo-2-fluoro-3-chlorophenyl)(thiomorpholino)methanone
- (5-Bromo-2-fluoro-3-ethylphenyl)(thiomorpholino)methanone
Uniqueness
(5-Bromo-2-fluoro-3-methylphenyl)(thiomorpholino)methanone is unique due to the specific combination of substituents on the phenyl ring and the presence of the thiomorpholine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(5-bromo-2-fluoro-3-methylphenyl)-thiomorpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrFNOS/c1-8-6-9(13)7-10(11(8)14)12(16)15-2-4-17-5-3-15/h6-7H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAKWAZWRCWROSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)C(=O)N2CCSCC2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrFNOS |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.21 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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